molecular formula C22H23ClN4O B2704114 N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251611-11-6

N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2704114
CAS No.: 1251611-11-6
M. Wt: 394.9
InChI Key: NJYZBHHGWDJQNS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a substituted 1,8-naphthyridine derivative characterized by three key structural features:

  • 7-Methyl group: Enhances lipophilicity and steric bulk at position 7.
  • 4-Methylpiperidine-1-carbonyl moiety: Introduced at position 3, this group likely modulates solubility and binding interactions due to its polar carbonyl and piperidine ring.
  • 4-Chlorophenylamine substituent: Attached via the naphthyridine’s 4-amino group, the electron-withdrawing chlorine atom influences electronic properties and intermolecular interactions.

Properties

IUPAC Name

[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c1-14-9-11-27(12-10-14)22(28)19-13-24-21-18(8-3-15(2)25-21)20(19)26-17-6-4-16(23)5-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYZBHHGWDJQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Cl)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the naphthyridine core.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major

Biological Activity

N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a naphthyridine derivative with the molecular formula C19H22ClN3OC_{19}H_{22}ClN_3O and a molecular weight of approximately 345.85 g/mol. Its structure includes a naphthyridine core, a chlorophenyl substituent, and a piperidine carbonyl moiety, which contribute to its unique properties and biological interactions .

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic activities or alter receptor signaling pathways, leading to potential therapeutic effects. For instance, it has been noted to exhibit antiproliferative activity against breast cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example, it has shown effectiveness against breast cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Cholinesterase Inhibition

Research indicates that derivatives similar to this compound can inhibit cholinesterase activity. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The inhibition rates (IC50 values) for related compounds have been reported at approximately 1.6 g/L for acetylcholinesterase (AChE) .

Case Studies and Research Findings

Several studies have explored the biological activities of this class of compounds:

StudyFindings
Vinaya et al., 2009Demonstrated anti-tumor activity in various cancer models.
Patel et al., 2011Reported anti-tubercular properties associated with piperidinyl derivatives.
Lefranc et al., 2013Showed significant anti-cancer effects in vitro against leukemia cell lines.

These findings indicate that the compound's structural features contribute to its broad spectrum of biological activities.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include chlorinating agents and various catalysts to facilitate the formation of the desired product . Its applications extend beyond medicinal chemistry; it is also being explored for use in agrochemicals and materials science due to its versatile chemical properties.

Comparison with Similar Compounds

Structural Analogues of 1,8-Naphthyridine Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 7-Me, 3-(4-Me-piperidine-CO), 4-(4-Cl-Ph) C22H22ClN4O* ~402.5 Not reported Balanced lipophilicity from 4-Cl-Ph and polar piperidine-CO group.
2-(4-Chlorophenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine 2-(4-Cl-Ph), 7-Ph, 5-CF3, 4-NH2 C22H14ClF3N3 399.8 218–220 High electron-withdrawing CF3 group enhances stability.
BI59670 7-Me, 3-(4-Me-piperidine-CO), 4-(4-isoPr-Ph) C25H30N4O 402.53 Not reported Bulkier 4-isoPr-Ph increases lipophilicity; potential for improved bioavailability.
N-(2,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine 4-(2,4-F2-Ph), 7-Me, 3-(4-Me-piperidine-CO) C22H22F2N4O 404.4 Not reported Dual fluorine atoms enhance metabolic stability and membrane permeability.
N-(2,4-dimethoxyphenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine 4-(2,4-OMe-Ph), 7-Me, 3-(4-Me-piperidine-CO) C24H28N4O3 444.5 Not reported Methoxy groups improve solubility but may reduce target affinity.

*Inferred from structural similarity to ; exact formula may vary.

Substituent Effects on Properties

  • Lipophilicity : The 4-chlorophenyl group (ClogP ~3.5) in the target compound offers moderate lipophilicity compared to:
    • 4-Isopropylphenyl (BI59670) : Higher ClogP (~4.2) due to alkyl chain.
    • 2,4-Dimethoxyphenyl () : Lower ClogP (~2.8) from polar methoxy groups.
  • Electronic Effects :
    • 4-Cl-Ph : Electron-withdrawing, stabilizes charge in π-π stacking.
    • 2,4-F2-Ph () : Stronger electron-withdrawing effect; may enhance binding to electrophilic targets.
    • 2,4-OMe-Ph () : Electron-donating; may reduce enzymatic degradation but weaken target affinity.

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine?

  • Methodology : The 1,8-naphthyridine core is typically synthesized via cyclization reactions. For example, POCl₃-mediated condensation of substituted pyridine derivatives with amines under reflux conditions (e.g., 80–100°C, 6–12 hours) can yield the naphthyridine scaffold . Subsequent functionalization involves:
  • Step 1 : Coupling the 4-chlorophenyl group via nucleophilic aromatic substitution (e.g., using Pd/C catalysis under hydrogenation conditions) .
  • Step 2 : Introducing the 4-methylpiperidine-1-carbonyl moiety through acylation (e.g., using EDCI/HOBt as coupling agents in DCM at 0–25°C) .
    Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (MeOH/water) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing naphthyridine aromatic protons at δ 8.2–8.8 ppm) and carbonyl signals (δ 165–170 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and secondary amide bands (N–H at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray Crystallography : Resolves stereochemistry and packing modes (using SHELXL for refinement; requires high-purity single crystals) .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield in the synthesis of the 1,8-naphthyridine core?

  • Experimental Design : Employ Design of Experiments (DoE) to statistically model variables (e.g., temperature, solvent polarity, catalyst loading). For example:
VariableRange TestedOptimal Value
Temperature70–120°C95°C
POCl₃ Equiv.1.5–3.02.2
Reaction Time4–16 hrs10 hrs
Central composite designs (CCD) or response surface methods (RSM) are effective for multi-variable optimization . Sonochemical methods (e.g., 40 kHz ultrasound) can enhance reaction rates by 30–50% compared to thermal methods .

Q. How to resolve contradictions in crystallographic data interpretation for this compound?

  • Conflict Analysis :
  • Twinning : Use SHELXL ’s TWIN/BASF commands to refine twinned data (common in naphthyridines due to planar stacking) .
  • Disorder : Apply PART/SUMP restraints for flexible moieties (e.g., 4-methylpiperidine). Validate with Hirshfeld surface analysis to confirm intermolecular interactions .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint values (<5% for high-quality data) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Molecular Modeling :
  • Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes (e.g., targeting kinase active sites). Validate with MM/GBSA free-energy calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with inhibitory activity (e.g., IC₅₀ values from enzyme assays) .

Q. How to address regioselectivity challenges during functionalization of the 1,8-naphthyridine scaffold?

  • Strategies :
  • Directing Groups : Install temporary groups (e.g., boronic esters) at C-3 to steer electrophilic substitution .
  • Protection/Deprotection : Use Boc-protected amines to block undesired acylation sites .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products (e.g., C-4 substitution), while higher temperatures (80°C) favor thermodynamic outcomes .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

  • Troubleshooting :
  • Solvent Effects : Simulate shifts using PCM models in Gaussian09 (e.g., DMSO vs. CDCl₃ induces δ 0.3–0.5 ppm variations) .
  • Tautomerism : Check for keto-enol equilibria (common in naphthyridin-4-ones) using variable-temperature NMR .
  • Dynamic Effects : Apply DFT-based spin-spin coupling calculations (e.g., JHH values) to confirm conformational preferences .

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